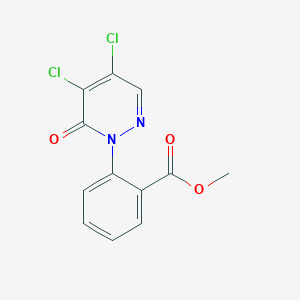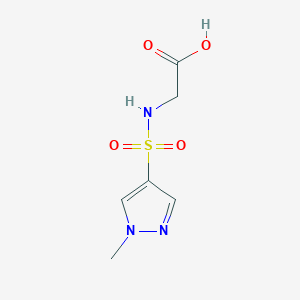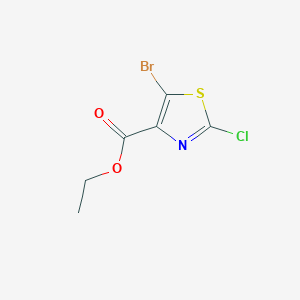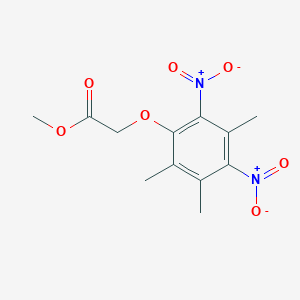
2-(3-Ethyl-1H-1,2,4-triazol-5-yl)anilin
Übersicht
Beschreibung
“2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline” includes a 1,2,4-triazole ring attached to an aniline group . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis
1,2,4-Triazole derivatives have shown moderate to significant antifungal activity against various fungi in the concentration range from 1 to 50 µg/ml (0.003-2.1 μM) .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-(3-Ethyl-1H-1,2,4-triazol-5-yl)anilin
Die Verbindung this compound ist ein Derivat der 1,2,4-Triazol-Klasse. Triazole sind heterocyclische Verbindungen, die drei Stickstoffatome in einem fünfgliedrigen Ring enthalten, was sie aufgrund ihrer Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, für verschiedene wissenschaftliche Anwendungen vielseitig macht. Nachfolgend finden Sie eine detaillierte Analyse der einzigartigen Anwendungen dieser Verbindung:
Antibakterielle Aktivität: Verbindungen, die den 1,2,4-Triazol-Ring enthalten, haben nachweislich breite antimikrobielle Eigenschaften. Sie können nicht-kovalente Bindungen mit Enzymen und Rezeptoren bilden, was für die Hemmung des Wachstums verschiedener Krankheitserreger entscheidend ist .
Analgetische und entzündungshemmende Anwendungen: Die Triazol-Derivate sind bekannt für ihre analgetischen und entzündungshemmenden Aktivitäten. Sie wirken durch Modulation der körpereigenen Schmerzwege und Entzündungsreaktionen, wodurch sie potenzielle Kandidaten für neue Schmerzmittel und entzündungshemmende Medikamente darstellen .
Antiepileptische Eigenschaften: Die Struktur von 1,2,4-Triazolen ermöglicht ihre Verwendung als Antiepileptika. Sie können mit Rezeptoren des zentralen Nervensystems interagieren, um Krampfanfälle zu verhindern, was für die Behandlung von Erkrankungen wie Epilepsie von Vorteil ist .
Antitumor- und Antikrebs-Potenzial: 1,2,4-Triazol-Verbindungen haben sich in der Antitumor- und Antikrebs-Therapie als vielversprechend erwiesen. Sie können die Proliferation von Krebszellen stören und bieten einen Weg für die Entwicklung neuer Krebsbehandlungen .
Antimalaria-Aktivität: Die Fähigkeit des Triazol-Rings, Bindungen mit biologischen Zielstrukturen zu bilden, erstreckt sich auch auf antimalarische Effekte. Diese Verbindungen können den Lebenszyklus von Malaria-Erregern stören und bieten eine Grundlage für neue Antimalaria-Medikamente .
Antivirale und Anti-HIV-Effekte: Triazol-Derivate wurden bei der Behandlung von Virusinfektionen, einschließlich HIV, eingesetzt. Sie können die Virusreplikation hemmen, was für die Behandlung und Bewältigung dieser Krankheiten entscheidend ist .
Agrochemische Anwendungen: Im Bereich der Agrochemie dienen Triazol-Derivate als Fungizide und Pflanzenwachstumsregulatoren. Ihre molekulare Struktur ermöglicht es ihnen, Pflanzen vor Pilzkrankheiten zu schützen und das Wachstum zu regulieren .
Materialchemie: Die einzigartigen Eigenschaften von Triazolen machen sie für Anwendungen in der Materialchemie geeignet. Sie können bei der Synthese von Polymeren und anderen Materialien verwendet werden, die bestimmte molekulare Wechselwirkungen erfordern .
Zukünftige Richtungen
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .
Wirkmechanismus
Target of Action
The primary target of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. In addition, it has been suggested that this compound may also interact with the carbonic anhydrase-II enzyme , which is involved in maintaining pH balance in the body.
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the activity of the target enzymes. For instance, it has been suggested that the compound may inhibit the activity of the aromatase enzyme . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting this enzyme, the compound can potentially reduce the production of estrogens. Similarly, its interaction with the carbonic anhydrase-II enzyme could affect the carbon dioxide hydration and bicarbonate dehydration reactions , thereby influencing pH balance in the body.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties . This is due to the ability of these compounds to form hydrogen bonds with different targets .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit cytotoxic activity against the Hela cell line . This suggests that the compound could potentially be used as an anticancer agent.
Action Environment
The action, efficacy, and stability of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline can be influenced by various environmental factors. For instance, the compound’s reaction occurs by the formation of a C-N bond and the simultaneous proton transfer, which can be facilitated by heating . More research is needed to fully understand how other environmental factors might influence the compound’s action.
Eigenschaften
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOHLDYIKDFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)


![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)
